Cas no 52315-06-7 (Benzeneacetonitrile, a-hydroxy-3-phenoxy-)

Benzeneacetonitrile, a-hydroxy-3-phenoxy- structure
52315-06-7 structure
Product Name:Benzeneacetonitrile, a-hydroxy-3-phenoxy-
CAS-nummer:52315-06-7
MF:C14H11NO2
MW:225.242643594742
CID:367354
PubChem ID:93218
Update Time:2025-04-19

Benzeneacetonitrile, a-hydroxy-3-phenoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetonitrile, a-hydroxy-3-phenoxy-
    • 3-PHENOXYBENZALDEHYDE CYANOHYDRIN
    • (3-Phenoxyphenyl)glycolonitrile
    • (S)-(cyano)(3-phenoxyphenyl)methanol
    • (S)-2-hydroxy-(3-phenoxy)phenylacetonitrile
    • (S)-3-phenoxybenzaldehyde cyanohydrin
    • (S)-cyanohydrin
    • alpha-Hydroxy-3-phenoxyphenylacetonitrile
    • 3-Phenoxymandelonitrile
    • alpha-cyano-3-phenoxy-benzyl alcohol
    • MFCD00001861
    • FT-0605327
    • NS00056384
    • A824596
    • A829021
    • alpha-Hydroxy-m-phenoxyphenylacetonitrile
    • Hydroxy(3-phenoxyphenyl)acetonitrile #
    • EINECS 257-841-3
    • FT-0616312
    • m-Phenoxybenzaldehyde cyanohydrin
    • Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
    • AKOS005831715
    • AS-38226
    • SCHEMBL192456
    • (S)-(-)-alpha-Cyano-3-phenoxybenzyl alcohol
    • alpha-Hydroxy-3-phenoxybenzeneacetonitrile
    • alpha-hydroxy-3-phenoxy-benzeneacetonitrile
    • EINECS 254-486-6
    • 39515-47-4
    • alpha-cyano-3-phenoxybenzyl alcohol
    • 3-Phenoxybenzaldehydecyanohydrin
    • Hydroxy-(3-phenoxyphenyl)acetonitrile
    • FT-0616311
    • Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-
    • (+/-)-alpha-cyano-3-phenoxybenzyl alcohol
    • (RS)-alpha-Cyano-3-phenoxybenzyl alcohol
    • 3-Phenoxy-alpha-cyanobenzyl alcohol
    • Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (S)-
    • 2-oxidanyl-2-(3-phenoxyphenyl)ethanenitrile
    • (+)-alpha-cyano-3-phenoxybenzyl alcohol
    • 52315-06-7
    • (RS)alpha-cyano-3-phenoxy-benzyl alcohol
    • CS-0171407
    • 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
    • alpha-Hydroxy-3-phenoxybenzeneacetonitrile (alphaS)-
    • EC 441-070-6
    • (S)-alpha-hydroxy-3-phenoxy-benzeneacetonitrile
    • (cyano)(3-phenoxyphenyl)methanol
    • Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-
    • Alpha-Hydroxy-3-phenoxybenzeneacetonitrile (>90%)
    • BCP26330
    • W-105838
    • DTXSID00885773
    • Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.+/-.)-
    • alpha-Cyano-m-phenoxybenzyl alcohol
    • Inchi: 1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H
    • InChI-sleutel: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
    • LACHT: O(C1C=CC=CC=1)C1=CC=CC(C(C#N)O)=C1

Berekende eigenschappen

  • Exacte massa: 225.07900
  • Monoisotopische massa: 225.078978594g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 277
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 53.2Ų

Experimentele eigenschappen

  • PSA: 53.25000
  • LogboekP: 3.03588
  • Oplosbaarheid: 不溶于水,溶于苯、甲苯等有机溶剂。

Benzeneacetonitrile, a-hydroxy-3-phenoxy- Beveiligingsinformatie

  • Veiligheidsinstructies: S16-S24/25
  • Identificatie van gevaarlijk materiaal: F T
  • Risicozinnen:R11; R23/24/25
  • Veiligheidstermijn:S16;S24/25
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